Amentoflavone hexaacetate

Platelet aggregation Hemostasis Phosphodiesterase inhibition

Researchers requiring a validated PDE inhibitor for platelet aggregation studies face a critical gap: natural amentoflavone is inactive in this model. Amentoflavone hexaacetate (AmAc) is the only functional tool for this application. - Potent inhibition of ADP- and collagen-induced platelet aggregation (IC50 = 2.3 μM and 4.7 μM). - 2.6-fold greater PDE inhibition vs. amentoflavone in crude enzyme preparations. - 3.7-fold cAMP elevation in platelets with PGE1, confirming pathway modulation. Supplied with rigorous analytical QC. Reliable B2B shipping for R&D labs worldwide.

Molecular Formula C42H30O16
Molecular Weight 790.7 g/mol
CAS No. 17482-37-0
Cat. No. B1665961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmentoflavone hexaacetate
CAS17482-37-0
SynonymsAmentoflavone hexaacetate
Molecular FormulaC42H30O16
Molecular Weight790.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)C4=C(C=CC(=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C42H30O16/c1-19(43)51-27-10-7-25(8-11-27)33-17-31(50)41-38(56-24(6)48)18-37(55-23(5)47)39(42(41)58-33)29-13-26(9-12-32(29)53-21(3)45)34-16-30(49)40-35(54-22(4)46)14-28(52-20(2)44)15-36(40)57-34/h7-18H,1-6H3
InChIKeyZOWFPOHSDODQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amentoflavone Hexaacetate Overview


Amentoflavone hexaacetate (AmAc), CAS 17482-37-0, is a semi-synthetic acetylated derivative of the biflavonoid amentoflavone, belonging to the 3',8''-biapigenin class [1]. This modification replaces the hydroxyl groups of the parent compound with acetoxy groups, fundamentally altering its physicochemical and biological profile. While the natural amentoflavone (Am) is found in plants such as Ginkgo biloba and Viburnum lantana L., AmAc is a defined chemical entity synthesized for research purposes to overcome the inherent limitations of the natural product, notably its poor solubility and distinct biological activity in specific models [2]. Its primary reported mechanism of action is as a 3',5'-cyclic nucleotide phosphodiesterase (PDE) inhibitor, a property that translates to quantifiable functional effects, most notably in platelet aggregation assays [3].

Target
cAMP PDE inhibition studies
Model
Washed human platelet aggregation
Format
Organic-soluble probe (DMSO-compatible)

Amentoflavone Hexaacetate vs. Amentoflavone


The substitution of amentoflavone hexaacetate (AmAc) with its parent compound, amentoflavone (Am), or other non-acetylated biflavonoids is not scientifically justifiable for key research applications, particularly in platelet aggregation studies. The primary evidence for this is a direct functional dichotomy: while AmAc acts as a potent inhibitor of platelet aggregation in a washed human platelet model, Am is completely inactive under the same conditions up to a concentration of 100 μM [1]. This stark difference, observed in a head-to-head comparison, demonstrates that the hexaacetate modification is not a mere solubility enhancement but a critical structural determinant for a specific, quantifiable biological function. Therefore, researchers requiring a tool compound with validated antiplatelet activity in this established model cannot rely on the natural analog. The acetyl groups on AmAc are essential for its interaction with its target in this context, making it an irreplaceable tool for investigating the role of PDE inhibition in platelet function [2].

Target compound
Amentoflavone hexaacetate (AmAc)
Inhibits platelet aggregation in washed human platelet model; elevates platelet cAMP levels.
Potential substitute
Amentoflavone (Am, parent biflavonoid)
No inhibition of platelet aggregation up to high concentrations; distinct PDE inhibition and solubility profile.
Functional divergence: platelet aggregation endpoint may not transfer; PDE potency rank may shift; assay vehicle compatibility differs.

Amentoflavone Hexaacetate Performance Evidence


Platelet Aggregation vs. Amentoflavone

In a direct head-to-head comparison, amentoflavone hexaacetate (AmAc) demonstrates potent inhibition of washed human platelet aggregation, whereas its parent compound, amentoflavone (Am), is completely inactive. AmAc inhibits ADP-induced aggregation with an IC50 of 2.3 μM and collagen-induced aggregation with an IC50 of 4.7 μM. In the same study, Am did not inhibit aggregation of intact platelets up to a concentration of 100 μM, representing a >40-fold higher concentration than the active IC50 of AmAc [1]. This functional switch is a direct consequence of acetylation, underscoring the inability to substitute one compound for the other in functional platelet assays.

Platelet Aggregation
Head-to-head
AmAc: IC50 2.3 µM (ADP), 4.7 µM (collagen) vs Am: inactive >100 µM
Reported functional divergence: parent compound inactive.
Washed human platelets; ADP/collagen agonists.
Platelet aggregation Hemostasis Phosphodiesterase inhibition Natural product derivative

cAMP PDE Inhibition vs. Amentoflavone

While both compounds inhibit human platelet cAMP PDE, AmAc exhibits a superior IC50 in crude enzyme preparations. AmAc inhibits crude platelet cAMP PDE with an IC50 of 8.6 μM, compared to an IC50 of 22.0 μM for amentoflavone (Am), representing a 2.6-fold increase in potency [1]. This quantitative advantage in a more physiologically relevant enzyme mixture, alongside the functional difference in aggregation, supports a multi-faceted differentiation where AmAc is not just a more soluble analog but a more potent and functionally distinct inhibitor.

cAMP PDE Inhibition
Head-to-head
AmAc IC50 8.6 µM vs Am 22.0 µM (crude enzyme)
Higher inhibition in crude platelet PDE preparation.
2.6-fold difference in potency.
cAMP signaling Enzymology Phosphodiesterase inhibitor Second messenger

cAMP Elevation in Human Platelets

Amentoflavone hexaacetate's functional impact is confirmed by its ability to elevate cAMP levels in intact human platelets. In the presence of prostaglandin E1 (PGE1), 10 μM AmAc induces a 3.7-fold increase in total platelet cAMP [1]. While a direct quantitative comparison for cAMP elevation with amentoflavone is not provided in the same study, this effect is consistent with its superior potency in enzyme inhibition and its unique activity in platelet aggregation. This data point reinforces the compound's utility as a functional modulator of the cAMP pathway, a property not observed for the parent compound in the context of aggregation.

cAMP Elevation
Class-level
3.7-fold increase in total platelet cAMP at 10 µM (with PGE1)
Supports on-target functional modulation of cAMP pathway.
Endpoint not directly comparable for Am; aggregation context diverges.
cAMP assay Cell signaling Pharmacodynamics Second messenger

In Vitro Assay Solubility

While precise quantitative solubility comparisons in the same solvent system are not available in the primary literature, the introduction of six acetyl groups to the amentoflavone core (MW 790.7 g/mol) is chemically intended to enhance lipophilicity and solubility in organic solvents like DMSO compared to the free hydroxyl-rich parent (MW 538.5 g/mol) [1][2]. Vendor datasheets report AmAc as soluble in DMSO, a standard vehicle for in vitro assays, whereas natural amentoflavone is notoriously poorly soluble in aqueous and many organic solvents, often requiring specialized formulation [3]. For procurement, this implies that AmAc is more amenable to preparing stable, concentrated stock solutions for cell-based or enzyme assays, reducing the risk of compound precipitation and ensuring consistent delivery of the intended concentration .

Solubility Profile
Data to verify
Soluble in DMSO per vendor reports; parent compound poorly soluble in standard vehicles.
May support stable stock preparation for in vitro assays.
Limited quantitative data; solubilization protocol review advised.
Solubility Assay development DMSO solubility Sample preparation

Amentoflavone Hexaacetate Research Applications


cAMP-Dependent Platelet Aggregation

Amentoflavone hexaacetate is a potent and validated inhibitor of ADP- and collagen-induced platelet aggregation (IC50 = 2.3 μM and 4.7 μM, respectively) in washed human platelets [1]. It is the appropriate choice for researchers needing a small-molecule tool to block this specific functional endpoint, where its parent compound, amentoflavone, is inactive. This application directly leverages the functional differentiation established in head-to-head assays.

cAMP PDE Assay Positive Control

As a direct inhibitor of human platelet cAMP PDE, AmAc provides a reliable positive control for enzyme assays. Its IC50 values for crude (8.6 μM) and partially purified (42.2 μM) enzyme preparations have been established [1]. Its 2.6-fold greater potency over amentoflavone in the crude enzyme preparation makes it a preferred reference standard for studies investigating PDE activity in platelet lysates.

Platelet cAMP Signaling Modulation

The ability of 10 μM AmAc to induce a 3.7-fold increase in total platelet cAMP in the presence of PGE1 confirms its utility as a functional modulator of this key second messenger system [1]. Researchers investigating the downstream effects of elevated cAMP on platelet activation, shape change, or secretion can use AmAc as a reliable pharmacologic probe to manipulate this pathway.

Analytical Reference Standard

As a well-defined, semi-synthetic acetylated derivative with a known molecular weight (790.7 g/mol) and structure (confirmed by IUPAC name and InChIKey: ZOWFPOHSDODQAG-UHFFFAOYSA-N) [2][3], AmAc is suitable as a reference standard in HPLC-MS methods for identifying acetylated biflavonoids in complex mixtures or for confirming the identity of synthetic batches. Its improved solubility in organic solvents facilitates its use in preparing analytical standards .

Application
Selection Property
Validation Focus
Platelet aggregation inhibition studies
Functional differentiation vs parent compound
ADP/collagen-induced aggregation endpoint
PDE activity enzyme assay reference
Reported PDE inhibition potency
Crude or partially purified PDE preparation
cAMP signaling modulation studies
cAMP elevation in platelet model
Downstream platelet activation endpoints
Analytical reference standard
Acetylated biflavonoid identity
HPLC-MS method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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